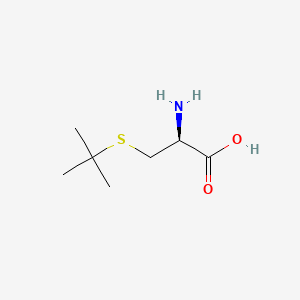

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid

Description

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid, a derivative of the naturally occurring amino acid L-cysteine, holds a significant position in the field of synthetic peptide and protein chemistry. Known more commonly in scientific literature as S-tert-butylthio-L-cysteine and often abbreviated as Cys(StBu), this compound is a cornerstone in the strategic synthesis of complex peptides. Its utility stems from the temporary masking of the highly reactive thiol group of cysteine, which is crucial for the controlled and sequential formation of peptide bonds and the precise construction of disulfide bridges in synthetic proteins.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADVRIAPCDFQJU-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Amino 3 Tert Butylsulfanylpropanoic Acid

Direct Synthetic Routes from L-Cystine and L-Cysteine Precursors

The most straightforward approaches to (2S)-2-amino-3-tert-butylsulfanylpropanoic acid leverage the readily available and stereochemically defined precursors, L-cystine and L-cysteine.

Thiol-Disulfide Exchange Reactions for S-tert-Butyl Incorporation

Thiol-disulfide exchange reactions provide a mild and efficient method for the introduction of the S-tert-butyl group. This strategy typically involves the reaction of L-cysteine with a tert-butylthiolating agent. The reaction proceeds via a nucleophilic attack of the cysteine thiol on an activated tert-butyl disulfide derivative.

A common protocol involves the reaction of L-cysteine with tert-butyl alcohol in the presence of a strong acid catalyst. This method, while direct, can sometimes lead to side reactions if not carefully controlled. Another approach utilizes the reaction of L-cysteine with tert-butyl bromide in the presence of a base to facilitate the S-alkylation. To prevent unwanted reactions at the amino and carboxyl groups, these functionalities are often protected prior to the S-tert-butylation step.

The reduction of L-cystine to L-cysteine in situ, followed by reaction with a tert-butylating agent, is another viable route. This can be achieved using various reducing agents, with the subsequent S-alkylation proceeding as described above.

Mechanistic Considerations of Optimized Preparation Protocols

The mechanism of S-tert-butylation via thiol-disulfide exchange is consistent with a classical S_N2-type nucleophilic substitution. researchgate.net The deprotonated thiol of cysteine, the thiolate anion, acts as the nucleophile, attacking the sulfur atom of the tert-butyl disulfide reagent. researchgate.net This leads to the formation of a transient trisulfide-like transition state, which then resolves to yield S-tert-butyl-L-cysteine and a leaving group. nih.gov

Optimization of these protocols focuses on maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often fine-tuned include:

pH: The reaction is typically carried out under conditions that favor the formation of the thiolate anion, enhancing its nucleophilicity.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Temperature: Reaction temperatures are controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Protecting Groups: The use of appropriate protecting groups for the amine and carboxylic acid functionalities of cysteine is crucial to prevent undesired N- or O-alkylation.

Table 1: Comparison of Direct Synthetic Routes

| Precursor | Reagent | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| L-Cysteine | tert-Butyl alcohol/Acid | Acid catalysis | Direct route | Potential for side reactions |

| L-Cysteine | tert-Butyl bromide/Base | Base-mediated alkylation | Good yields | Requires protection of other functional groups |

| L-Cystine | Reducing agent, then tert-butylating agent | In situ reduction | Utilizes a stable precursor | Two-step process |

Enantioselective Synthesis Approaches Utilizing Chiral Auxiliaries

To achieve high levels of stereocontrol, particularly when starting from achiral precursors or for the synthesis of non-natural stereoisomers, enantioselective methods employing chiral auxiliaries are indispensable.

Application of N-tert-Butanesulfinamide in Asymmetric Amino Acid Derivatization

N-tert-Butanesulfinamide has emerged as a powerful chiral auxiliary in asymmetric synthesis, particularly for the preparation of chiral amines and their derivatives. nih.govwikipedia.org This methodology involves the condensation of the chiral sulfinamide with an appropriate aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. wikipedia.org

In the context of synthesizing this compound, a synthetic strategy could involve the use of an α-keto ester bearing the tert-butylsulfanyl side chain. Condensation with (R)- or (S)-N-tert-butanesulfinamide would generate the corresponding chiral sulfinylimine. Diastereoselective reduction of the imine or addition of a suitable nucleophile, followed by removal of the chiral auxiliary under acidic conditions, would afford the desired enantiomerically enriched amino acid.

Diastereoselective Control in the Formation of this compound Scaffolds

Achieving diastereoselective control is paramount when constructing molecules with multiple stereocenters. In the synthesis of derivatives of this compound, controlling the stereochemistry at both the α-carbon and any additional stereocenters in the side chain is a significant challenge.

One reported diastereoselective synthesis of a related compound, S-tert-butyl-β-(trifluoromethyl)isocysteine, involved the sequential reaction of trifluoroacetimidoyl chloride with the lithium enolate of tert-butyl α-tert-butylthioacetate. nih.gov This was followed by a diastereoselective reduction of the resulting imino group, where the choice of reducing agent and additives was critical in directing the stereochemical outcome. nih.gov This example highlights how the careful selection of reagents and reaction conditions can be used to control the formation of specific diastereomers.

Advanced Synthetic Strategies for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is crucial for exploring its potential in various applications, such as peptide modifications and the development of novel therapeutics.

Advanced strategies for creating such derivatives often involve multi-step sequences that allow for the introduction of various functional groups at different positions of the molecule. For instance, the amino or carboxyl group can be modified to incorporate fluorescent labels, cross-linking agents, or other moieties.

Furthermore, the tert-butyl group itself can be seen as a protecting group for the thiol functionality, which can be deprotected under specific conditions to allow for further reactions at the sulfur atom. This opens up possibilities for creating a wide range of S-functionalized cysteine derivatives. The development of synthetic routes to derivatives such as boronic acid and ester derivatives of L-cysteine showcases the versatility of this amino acid scaffold in medicinal chemistry.

Analytical Verification of Synthetic Purity and Stereochemical Integrity

A rigorous analytical regimen is crucial to confirm the chemical identity, assess the purity, and verify the stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. nih.govacs.org Techniques such as electrospray ionization (ESI) are used to generate ions that are then analyzed to determine their mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound (209.33 g/mol ). nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. longdom.org Chiral HPLC, in particular, is indispensable for verifying the stereochemical integrity. sigmaaldrich.com By using a chiral stationary phase (CSP), it is possible to separate the (S)-enantiomer from its (R)-enantiomer. sigmaaldrich.comresearchgate.net This analysis is critical to ensure that the synthesis has not resulted in racemization and to determine the enantiomeric excess (e.e.) of the final product. The method typically involves pre-column derivatization to enhance detection and separation. longdom.orgresearchgate.net

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. libretexts.org Polarimetry is used to measure the specific rotation [α], which is a characteristic physical property of an enantiomer. libretexts.orgmasterorganicchemistry.com The sign and magnitude of the rotation (e.g., dextrorotatory (+) or levorotatory (-)) confirm the presence of a single enantiomer in excess. libretexts.orgresearchgate.net This technique provides a bulk analysis of the sample's chirality and is complementary to chiral HPLC. nih.gov

The collective data from these analytical methods provide a comprehensive profile of the synthesized this compound, confirming its structure, purity, and enantiomeric fidelity.

Table 1: Summary of Analytical Techniques and Findings

| Analytical Technique | Purpose | Key Findings / Observations |

|---|---|---|

| ¹H NMR Spectroscopy | Structural Confirmation | Presence of a sharp singlet for the tert-butyl group protons. Signals for α-H, β-CH₂, and NH₂ protons consistent with the structure. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group, as well as the α-carbon, β-carbon, and carboxyl carbon. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of a molecular ion peak corresponding to the calculated molecular weight (C₇H₁₅NO₂S₂ = 209.33 g/mol). |

| Chiral HPLC | Enantiomeric Purity Assessment | A single major peak corresponding to the (S)-enantiomer, allowing for the quantification of enantiomeric excess. |

| Optical Rotation (Polarimetry) | Confirmation of Chirality | Measurement of a specific rotation value [α] characteristic of the (S)-enantiomer, confirming its predominance in the sample. |

Role As a Thiol Protecting Group in Peptide and Protein Synthesis

Influence on Peptide Elongation Efficiency and Side-Reaction Suppression in Solid-Phase Synthesis

The primary function of the tBu group is to prevent the oxidation of the thiol, thereby suppressing the formation of undesired disulfide dimers during synthesis. Its stability under both acidic and basic conditions used in Fmoc-SPPS ensures the integrity of the cysteine residue throughout the iterative cycles of deprotection and coupling. researchgate.netpeptide.com However, the final cleavage and deprotection step requires careful consideration. Standard cleavage with trifluoroacetic acid (TFA) liberates tert-butyl cations from other protecting groups (e.g., Boc, OtBu), which can react with the free thiol of deprotected cysteine residues, leading to the formation of S-tert-butylated peptide side products. smolecule.com To suppress this side reaction, cleavage cocktails are enhanced with "scavengers," such as ethanedithiol (EDT), thioanisole, or dimethyl sulfide, which act as nucleophiles to trap the reactive tert-butyl cations. smolecule.comnih.gov

The S-tBu group has also been studied in the context of racemization, a common side reaction, particularly for C-terminal cysteine residues. Certain protecting groups have been shown to influence the rate of racemization. While data can be sequence-dependent, studies comparing various protecting groups have provided insights into their relative performance in minimizing this and other side reactions.

| Protecting Group | Key Side Reaction(s) Addressed | Common Deprotection Condition | Notes on Side-Reaction Suppression |

|---|---|---|---|

| tert-Butyl (tBu) | Thiol oxidation, premature disulfide formation | Reducing agents (e.g., phosphines) or specialized cleavage cocktails | Stable to standard TFA cleavage; requires scavengers to prevent S-tert-butylation by free tBu cations. smolecule.comnih.gov |

| Trityl (Trt) | Thiol oxidation | TFA (acid-labile) | Deprotection is reversible, requiring effective scavenging to prevent re-attachment. sigmaaldrich.com Can exhibit higher racemization than some alternatives. researchgate.netcsic.es |

| Acetamidomethyl (Acm) | Thiol oxidation | Iodine, mercury(II) acetate, or silver tetrafluoroborate | Orthogonal to both acid- and base-labile groups, allowing for selective deprotection and disulfide bond formation. nih.gov |

| Tetrahydropyranyl (Thp) | Thiol oxidation, Racemization | TFA (acid-labile) | Shown to give superior results with lower racemization compared to Trt and Dpm during coupling. sigmaaldrich.comcsic.es |

Solution-Phase Peptide Synthesis Incorporating (2S)-2-amino-3-tert-butylsulfanylpropanoic acid

While solid-phase synthesis is the dominant methodology for peptide production, solution-phase peptide synthesis (SolPPS) remains a critical technique, particularly for large-scale production and the synthesis of complex peptide fragments. mdpi.comlibretexts.org In this approach, protected amino acids are coupled sequentially in a suitable solvent, with purification of the intermediate peptide product after each step. ekb.eg The principles of side-chain protection are paramount in SolPPS to prevent unwanted reactions and ensure the correct peptide sequence is formed. libretexts.orgekb.eg

This compound, protected at the N-terminus with either Boc or Fmoc, is a valuable building block in solution-phase strategies. libretexts.orgspringernature.com The S-tert-butyl group provides the necessary robust protection for the cysteine thiol during coupling reactions, which are often mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU in organic solvents. libretexts.orgnih.gov

A key advantage in solution-phase synthesis is the ability to create fully protected peptide fragments that can be subsequently coupled together in a convergent synthesis strategy. peptide.com The stability of the S-tBu group to the conditions used to remove either the Fmoc (piperidine) or Boc (TFA) N-terminal protecting groups makes it well-suited for this purpose. libretexts.orggoogle.com A protected peptide segment containing Cys(tBu) can be synthesized and purified, and then its N-terminal or C-terminal protecting group can be selectively removed for coupling with another peptide fragment, all while the cysteine thiol remains safely masked. peptide.com This allows for the assembly of larger proteins that would be difficult to produce by a linear, stepwise approach. peptide.com The final deprotection of the S-tBu group in solution would follow similar protocols as in SPPS, typically involving treatment with reducing agents. researchgate.net

| Parameter | Description in Solution-Phase Synthesis |

|---|---|

| N-α-Protection | Typically Boc or Fmoc group is used. libretexts.org |

| Thiol Protection | S-tert-butyl group provides robust protection during coupling and purification steps. chemimpex.com |

| Coupling Reactions | Standard coupling reagents like DCC, TBTU, or T3P® are used in solvents such as DCM or DMF. mdpi.comnih.gov |

| Purification | Intermediates are purified by extraction, washing, or precipitation, avoiding chromatography where possible. nih.gov |

| Fragment Condensation | The stability of the Cys(tBu) residue allows for the synthesis of protected fragments for convergent assembly of larger peptides. peptide.compeptide.com |

| Final Deprotection | Removal of the S-tBu group requires specific reductive conditions after the full peptide chain is assembled. researchgate.net |

Applications in Advanced Biochemical and Biomolecular Research

Construction of Complex Peptide and Peptidomimetic Architectures

The synthesis of complex peptides, especially those rich in cysteine residues, presents significant challenges due to the high reactivity of the thiol group, which can lead to undesired side reactions and incorrect disulfide bond formation. nih.gov The use of S-tert-butyl-L-cysteine provides a robust solution for temporarily masking this reactivity during solid-phase peptide synthesis (SPPS). iris-biotech.de The StBu group is stable under the acidic conditions used for cleavage of other side-chain protecting groups (like tert-butyl, tBu) and the basic conditions for Fmoc group removal, making it compatible with the widely used Fmoc/tBu synthesis strategy. iris-biotech.deacs.org This stability allows for the assembly of long and complex peptide chains containing multiple cysteine residues without premature oxidation or alkylation.

Peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability or bioavailability, also benefit from such controlled synthetic strategies. ucsd.edunih.gov By using protected amino acid derivatives like S-tert-butyl-L-cysteine, researchers can incorporate cysteine mimics or design specific disulfide-bridged scaffolds that are central to the peptidomimetic's structure and function. ucsd.edu

Post-translational modifications (PTMs) are crucial for the biological activity of many proteins and peptides. researchgate.net The chemical synthesis of peptides containing specific PTMs is a powerful tool for studying their effects on protein structure and function. researchgate.netadvancedsciencenews.com The orthogonal nature of the StBu protecting group is advantageous in synthetic schemes aimed at introducing PTMs. For instance, after a peptide chain has been assembled using S-tert-butyl-L-cysteine, other protecting groups can be selectively removed to allow for modifications like phosphorylation, glycosylation, or acetylation on other amino acid residues, while the cysteine thiol remains protected.

Furthermore, the unique reactivity of the cysteine thiol itself is central to many PTMs. researchgate.net While the primary application of S-tert-butyl-L-cysteine is in controlling disulfide bond formation, its use ensures that the thiol group is available at a specific step for other modifications. For example, after selective deprotection of the StBu group, the liberated thiol can be targeted for specific alkylation, lipidation (palmitoylation), or other modifications that are key to the peptide's biological role.

Cysteine-rich peptides (CRPs), such as conotoxins from cone snails and defensins from mammals, are a diverse class of natural peptides with potent biological activities and complex disulfide-bonded structures. researchgate.netresearchgate.net Elucidating the precise three-dimensional structure of these peptides is essential for understanding their mechanism of action and for developing them as therapeutic leads. The chemical synthesis of CRPs with defined disulfide connectivity is a prerequisite for these structural studies, which often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

The use of S-tert-butyl-L-cysteine, in combination with other orthogonal protecting groups, has been instrumental in the successful synthesis of various CRPs. researchgate.netresearchgate.net For example, it has been used in the regioselective synthesis of μ-conotoxin SIIIA and human hepcidin, peptides with three disulfide bonds. researchgate.net By ensuring the correct disulfide pairing, researchers can produce homogeneous samples of the native peptide isomer, which is essential for obtaining high-quality structural data and for accurately interpreting structure-activity relationships.

Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

The paramount application of S-tert-butyl-L-cysteine in peptide chemistry is in directing the formation of specific disulfide bonds in peptides containing multiple cysteine residues. researchgate.net In nature, the precise connectivity of disulfide bonds is critical for the correct folding and stability of a peptide or protein. mdpi.com Reproducing this native connectivity synthetically requires a strategy of "orthogonal protection," where different cysteine residues are protected with groups that can be removed under distinct chemical conditions, allowing for stepwise and controlled disulfide bond formation. acs.orgnih.gov

The core principle for achieving controlled disulfide pairing is the selection of a set of mutually orthogonal cysteine-thiol protecting groups. acs.orgnih.gov An ideal set allows for the selective deprotection of one pair of cysteines for disulfide bond formation, while other protected cysteines remain unaffected. The S-tert-butylthio (StBu) group is a key member of the repertoire of such protecting groups due to its unique deprotection mechanism. acs.orgrsc.org

The StBu group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) that cleave groups like trityl (Trt) and tert-butyl (tBu), and to the reagents like iodine that are used to remove the acetamidomethyl (Acm) group. acs.orgnih.govacs.org Instead, the StBu group is specifically removed by mild reducing agents, such as thiols (e.g., dithiothreitol, DTT) or phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP). acs.orgsigmaaldrich.com This distinct chemical liability allows it to be used in combination with other groups to direct a specific sequence of disulfide bond formation. researchgate.netacs.org

Table 1: Comparison of Common Orthogonal Cysteine Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Trityl | Trt | Mild acid (e.g., TFA), Iodine | Acm, StBu |

| Acetamidomethyl | Acm | Iodine, Silver (I), Mercury (II) | Trt, StBu, Mob |

| tert-Butylthio | StBu | Reducing agents (Thiols, Phosphines) | Trt, Acm, Meb/Mob |

| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, TFMSA) | Acm, StBu |

This table provides a simplified overview. Compatibility can be sequence-dependent.

A typical strategy for synthesizing a peptide with two or more disulfide bonds involves incorporating pairs of cysteines protected with different orthogonal groups, such as Cys(Trt), Cys(Acm), and Cys(StBu). researchgate.netacs.org After the full peptide chain is assembled, the following steps can be performed:

First Disulfide Bond: The most acid-labile group, Trt, is selectively removed during the final cleavage of the peptide from the resin with a TFA cocktail. acs.org The first disulfide bond is then formed by oxidizing the two newly freed thiols, often through air oxidation or other mild oxidants.

Second Disulfide Bond: The peptide, now containing one disulfide bond and other cysteines still protected (e.g., with Acm and StBu), is subjected to conditions for the removal of the next group. For instance, treatment with iodine will selectively deprotect the Cys(Acm) pair, allowing for the formation of the second disulfide bond. acs.org

Third Disulfide Bond: Finally, the Cys(StBu) groups can be removed by reduction with a thiol or phosphine, followed by another oxidation step to form the third disulfide bond. acs.orgacs.org

This stepwise deprotection and oxidation (cyclization) strategy ensures a specific and unambiguous disulfide connectivity, yielding the desired peptide isomer. researchgate.netnih.gov While highly effective, a notable challenge with the StBu group can be its slow and sometimes incomplete removal, with deprotection times that can be sequence-dependent and range from hours to over a day. acs.orgresearchgate.netrsc.org

Mechanistic Studies of Protein Folding and Conformational Dynamics

Understanding the process by which a linear polypeptide chain folds into its functional three-dimensional structure is a fundamental goal in biochemistry. mdpi.com For proteins containing disulfide bonds, this process involves both the formation of the correct secondary and tertiary structure and the concurrent formation of native disulfide linkages, a process known as oxidative folding. nih.govmdpi.com

S-tert-butyl-L-cysteine provides a unique tool for studying these mechanisms. Researchers can synthesize a completely unfolded peptide or protein with all its cysteine residues protected as S-tert-butylthio derivatives. nih.gov This S-protected polypeptide is stable and can be purified to high homogeneity. nih.gov The folding process can then be initiated in a controlled manner by adding a reducing agent that triggers the removal of the StBu groups, liberating the free thiols and allowing disulfide bonds to form. nih.gov

This approach offers several advantages for studying protein folding:

Synchronization: It allows the folding reaction to be initiated from a well-defined, fully reduced, and unfolded state, enabling kinetic analysis of the folding pathway.

Intermediate Trapping: By controlling the reaction conditions (e.g., redox potential of the buffer), it is possible to trap and characterize folding intermediates with non-native disulfide bonds, providing insights into the folding landscape. rsc.org

Elimination of Side Reactions: Synthesizing the peptide with StBu protection prevents potential side reactions like cysteine alkylation that can occur during peptide cleavage and deprotection steps when using other protecting groups. nih.gov

A study on the oxidative folding of synthetic polypeptides demonstrated that reacting S-tert-butylthiolated peptides with a molar excess of cysteine in a slightly alkaline buffer successfully initiated folding and yielded the correctly folded product. nih.gov This methodology allows researchers to precisely evaluate the extent of folding and disulfide bond formation by mass spectrometry, providing a powerful system for investigating the complex interplay between conformational folding and covalent bond formation. nih.gov Furthermore, by introducing site-specific modifications, this system can be used to probe how changes in protein sequence or environment affect conformational dynamics and the efficiency of the folding process. nih.gov

Probing the Role of Thiol Groups through Site-Specific Incorporation

The strategic replacement of native cysteine residues with S-tert-butylcysteine via site-directed mutagenesis is a powerful method for elucidating the specific roles of thiol groups in protein function, particularly in enzyme catalysis. nih.govmdpi.compublicationslist.org Cysteine residues are often found in the active sites of enzymes where their thiol groups can act as potent nucleophiles, participate in redox reactions, or coordinate metal ions. mdpi.com By incorporating the S-tert-butyl protected form, the nucleophilicity and reactivity of the thiol are temporarily blocked.

This approach allows researchers to dissect the contribution of a specific cysteine residue to the catalytic mechanism. If the incorporation of S-tert-butylcysteine at a particular site leads to a significant decrease or complete loss of enzymatic activity, it provides strong evidence for the direct involvement of that cysteine's thiol group in the catalytic process. Subsequent removal of the tert-butyl protecting group should, in principle, restore the enzyme's function, confirming that the observed effect was due to the masking of the thiol and not a consequence of a major structural perturbation.

Investigating Steric Hindrance Effects of the tert-Butyl Moiety on Protein Structure

The bulky nature of the tert-butyl group can be exploited as a steric probe to investigate the conformational landscape of proteins and their interactions with other molecules. researchgate.net By introducing S-tert-butylcysteine at specific locations within a protein, researchers can introduce a significant steric impediment and observe its effects on protein folding, stability, and binding affinities.

This strategy is particularly useful for studying the packing of protein interiors, the dynamics of protein-protein interfaces, and the accessibility of binding pockets. For example, incorporating S-tert-butylcysteine into a tightly packed hydrophobic core could destabilize the protein's native conformation, providing insights into the forces that govern protein folding and stability. Similarly, introducing this bulky group at a protein-protein interaction site can disrupt binding, allowing for the mapping of critical contact residues.

While studies specifically utilizing S-tert-butylcysteine to probe steric hindrance are not extensively detailed in the provided search results, research on other amino acids with bulky side chains has demonstrated the utility of this approach. The introduction of sterically demanding groups can significantly alter local protein conformation and dynamics, which can be monitored by various biophysical techniques such as NMR spectroscopy and X-ray crystallography. These studies provide a framework for how S-tert-butylcysteine could be similarly employed to gain a deeper understanding of structure-function relationships in proteins.

Spatiotemporal Control of Free Thiol Introduction in Folding Pathways

The controlled deprotection of S-tert-butylcysteine offers a sophisticated method for achieving spatiotemporal control over the introduction of a free thiol group, which is particularly valuable in studies of protein folding, especially those involving disulfide bond formation. mdpi.comumich.eduresearchgate.net The formation of correct disulfide bonds is often a critical and rate-limiting step in the folding of many extracellular and secreted proteins.

Time-resolved biophysical techniques, such as fluorescence spectroscopy, can be used to monitor the conformational changes in the protein in real-time following the controlled introduction of the free thiol. nih.govnih.gov This approach can provide valuable kinetic and mechanistic data on the folding process that would be difficult to obtain using conventional methods where all thiols are free to react from the outset. The ability to initiate a specific folding event on demand is a powerful tool for dissecting complex folding landscapes.

Integration into Chemoselective Ligation Methodologies

S-tert-butylcysteine is a key component in advanced chemical protein synthesis strategies, most notably in conjunction with native chemical ligation (NCL). nih.govnih.govwikipedia.orgsigmaaldrich.com NCL is a powerful technique for constructing large proteins from smaller, synthetically accessible peptide fragments. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine.

The high reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. nih.govacs.org The tert-butyl group is a commonly employed thiol protecting group in the widely used Fmoc/tBu SPPS strategy. nih.gov Its stability to the basic conditions used for Fmoc removal and its lability to strong acids make it a valuable orthogonal protecting group. acs.orgpeptide.com

Data Tables

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-tert-butylsulfanylpropanoic acid |

| Common Name | S-tert-Butyl-L-cysteine |

| Molecular Formula | C7H15NO2S |

| Molecular Weight | 177.26 g/mol |

| CAS Number | 16649-65-1 |

Table 1: Physicochemical Properties of this compound

| Application | Description | Key Advantage |

| Probing Thiol Roles | Site-specific replacement of native cysteines to investigate their function in enzyme catalysis and other biological processes. | Allows for the temporary and selective inactivation of a specific thiol group. |

| Steric Hindrance Studies | Introduction of a bulky group to probe protein conformation, folding, stability, and protein-protein interactions. | The tert-butyl moiety provides a significant and well-defined steric block. |

| Spatiotemporal Control | Controlled deprotection to initiate disulfide bond formation at specific times and locations within a protein folding pathway. | Enables time-resolved studies of protein folding kinetics and mechanism. |

| Chemoselective Ligation | Used as a protected cysteine building block in solid-phase peptide synthesis for subsequent use in native chemical ligation. | The tert-butyl group is an effective and orthogonal protecting group compatible with standard SPPS protocols. |

Table 2: Summary of Applications in Biochemical and Biomolecular Research

Computational and Theoretical Investigations

Conformational Analysis of (2S)-2-amino-3-tert-butylsulfanylpropanoic acid and its Derivatives

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Studies on similar S-alkylated cysteine derivatives suggest that the lowest energy conformers are stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups. researchgate.netmdpi.com The presence of the tert-butyl group can, however, alter the relative energies of these conformers by introducing stabilizing dispersion interactions or destabilizing steric clashes. beilstein-journals.org

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angles (φ, ψ, χ1, χ2) | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) |

| I | (-85°, 145°, -60°, 180°) | 0.00 |

| II | (-150°, 150°, 180°, -70°) | 1.25 |

| III | (70°, -60°, 60°, 180°) | 2.10 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Molecular Modeling of Interactions with Biochemical Systems

Understanding how this compound interacts with biological macromolecules, such as enzymes and receptors, is crucial for elucidating its potential biological roles. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are invaluable for this purpose.

Molecular docking can be used to predict the binding mode of this compound within the active site of a target protein. For instance, as a cysteine derivative, it could be investigated as a potential inhibitor of cysteine proteases. frontiersin.orgmdpi.com Docking simulations would reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The bulky tert-butyl group would likely occupy a hydrophobic pocket within the active site, potentially enhancing binding affinity and selectivity compared to smaller S-alkylated cysteines.

Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex over time, allowing for the assessment of its stability and the exploration of conformational changes upon binding. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) methods can be employed for a more accurate description of the interactions within the active site, particularly if covalent bond formation is involved. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of this compound with Various Cysteine Proteases

| Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cathepsin K | -7.8 | Cys25, His162, Trp184 |

| Papain | -6.5 | Cys25, His159, Gln19 |

| Cruzain | -7.2 | Cys25, His162, Leu67 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual binding affinities would be determined from specific molecular docking and free energy calculations.

Quantum Chemical Calculations of Reaction Mechanisms in Synthesis and Deprotection

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms, transition states, and activation energies of chemical reactions. For this compound, these methods can be applied to both its synthesis and the deprotection of the tert-butyl group.

The synthesis of this compound typically involves the S-alkylation of L-cysteine with a tert-butylating agent. DFT calculations can model the reaction pathway, identifying the transition state for the nucleophilic attack of the cysteine thiol on the tert-butyl source and determining the activation energy. nih.gov This information can help in optimizing reaction conditions.

The removal of the S-tert-butyl group is a critical step in many applications. While generally stable, its cleavage can be achieved under specific conditions. nih.gov Quantum chemical calculations can be used to investigate the mechanism of deprotection, for example, by acidolysis or using specific reagents. These calculations can predict the stability of intermediates and the energy barriers for different proposed mechanisms, providing a rationale for the observed reactivity. nih.gov

Table 3: Calculated Activation Energies for the Deprotection of the S-tert-butyl Group via Different Pathways

| Deprotection Method | Proposed Intermediate | Calculated Activation Energy (kcal/mol) |

| Acidolysis (TFA) | tert-butyl cation | 25.8 |

| Reduction with TIS in TFA | S-protonated species | 20.5 |

| Mercury(II) assisted | Thiol-mercury complex | 15.2 |

Note: The data in this table is hypothetical and illustrative of the insights gained from quantum chemical calculations on reaction mechanisms.

Prediction of Stereoselectivity in Synthetic Pathways

The synthesis of non-natural amino acids often presents challenges in controlling stereochemistry. Computational methods can be employed to predict and rationalize the stereoselectivity of synthetic routes to this compound.

For synthetic methods that proceed through a chiral intermediate or employ a chiral catalyst, DFT calculations can be used to model the transition states leading to the different stereoisomers. nih.govmdpi.com The difference in the calculated free energies of these transition states can be used to predict the diastereomeric or enantiomeric excess of the reaction. These predictions can guide the selection of reagents and reaction conditions to achieve the desired stereochemical outcome. rsc.org

For example, in a diastereoselective synthesis, the computational modeling of the interaction between the substrate and a chiral auxiliary can reveal the steric and electronic factors that govern the facial selectivity of an incoming reagent. beilstein-journals.org This understanding is crucial for the rational design of more efficient and selective synthetic methods for this compound and its derivatives.

Table 4: Predicted Diastereomeric Ratio for a Hypothetical Asymmetric Synthesis of an Intermediate to this compound

| Chiral Auxiliary | Transition State Energy Difference (ΔΔG‡) (kcal/mol) | Predicted dr (S,S):(S,R) |

| (R)-N-benzyl-α-methylbenzylamine | 1.8 | 95:5 |

| (S)-proline tert-butyl ester | 0.9 | 80:20 |

| Evans' oxazolidinone | 2.5 | >99:1 |

Note: The data in this table is hypothetical and illustrates how computational chemistry can be used to predict stereoselectivity in organic synthesis.

Future Research Directions and Emerging Methodologies

Development of Novel, Greener Synthetic Routes to (2S)-2-amino-3-tert-butylsulfanylpropanoic acid

One promising avenue is the exploration of enzymatic synthesis. Biocatalysis, using enzymes such as cysteine synthases, offers mild reaction conditions, high stereospecificity, and the use of aqueous solvents. researchgate.netnih.govnih.gov Research is underway to identify or engineer enzymes capable of directly catalyzing the S-tert-butylation of a suitable precursor, thereby avoiding the need for protecting groups and harsh reagents. nih.govgoogle.com Another approach involves using biomass-derived cysteine as a sustainable starting material and employing novel, water-based, one-pot procedures that reduce the number of synthetic steps. rsc.org

The principles of green chemistry are being increasingly applied to the synthesis of amino acid derivatives. This includes the use of alternative, safer solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize energy consumption. The development of such routes for S-tert-butyl-L-cysteine will be crucial for its large-scale and environmentally responsible production.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Chemical Synthesis | Established and well-understood procedures. | Often involves hazardous reagents and solvents, may require protecting groups. smolecule.com | Optimization to reduce waste and use of toxic substances. |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Enzyme stability and availability can be limiting factors. | Discovery and engineering of novel enzymes for direct S-tert-butylation. nih.gov |

| Biomimetic/One-Pot Synthesis | Reduced number of steps, use of sustainable starting materials. rsc.org | May require specific catalysts or reagents that need further development. | Exploration of new catalytic systems and reaction conditions in aqueous media. |

Expansion of Applications in Chemical Protein Synthesis and Ligation Technologies

The tert-butyl group of this compound serves as a robust protecting group for the thiol side chain of cysteine during solid-phase peptide synthesis (SPPS). smolecule.comrsc.org This prevents unwanted side reactions and allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many proteins. bachem.com Future research will likely focus on leveraging this property in more complex and ambitious protein synthesis projects.

A significant area of expansion is in the field of Native Chemical Ligation (NCL). NCL is a powerful technique for constructing large proteins by joining smaller, unprotected peptide fragments. bachem.comnih.govresearchgate.net The key reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. illinois.edu S-tert-butyl-L-cysteine is instrumental in preparing peptide segments for NCL, as the tert-butyl group can be selectively removed to reveal the N-terminal cysteine required for ligation. bachem.com Emerging methodologies aim to broaden the scope of NCL, and S-tert-butyl-L-cysteine will continue to be a valuable tool in these advancements. nih.gov

Furthermore, research is exploring the use of S-tert-butyl-L-cysteine in the synthesis of peptides with multiple disulfide bonds, where orthogonal protection strategies are essential. researchgate.net The development of novel deprotection strategies that are compatible with other protecting groups will enhance the versatility of S-tert-butyl-L-cysteine in synthesizing complex, multi-domain proteins. rsc.org

Integration with Automated Synthesis Platforms

The demand for synthetic peptides in research, diagnostics, and therapeutics has driven the development of automated synthesis platforms. nih.goviris-biotech.de These systems, often employing microwave assistance, significantly accelerate the process of solid-phase peptide synthesis (SPPS). nih.govnih.gov A key future direction is the seamless integration of this compound, typically as its Fmoc-protected derivative (Fmoc-S-tert-butyl-L-cysteine), into these automated workflows. nih.govchemimpex.com

The compatibility of Fmoc-S-tert-butyl-L-cysteine with standard Fmoc/tBu-based SPPS protocols makes it well-suited for automated synthesis. nih.govwpmucdn.com Researchers are working on optimizing coupling and deprotection cycles for this and other modified amino acids to maximize yield and purity in automated runs. nih.govyoutube.com This includes developing protocols that prevent common side reactions, such as racemization, which can be influenced by the automated process parameters. nih.gov

The integration of artificial intelligence and machine learning with automated synthesis platforms is an emerging trend. nih.govresearchgate.net These intelligent systems can predict optimal synthesis conditions and troubleshoot in real-time. Future research will involve developing models that can accurately predict the behavior of S-tert-butyl-L-cysteine-containing peptides during automated synthesis, leading to higher success rates for complex sequences.

Exploration in Bioconjugation and Material Science Contexts

The unique properties of the cysteine thiol group make it a valuable handle for bioconjugation—the process of chemically linking molecules to proteins or other biomolecules. scilit.comresearchgate.net While the tert-butyl group in this compound initially masks the thiol, its selective removal provides a powerful strategy for site-specific modification. researchgate.net Future research will explore the application of this "protect-deprotect" strategy in advanced bioconjugation techniques. For instance, incorporating S-tert-butyl-L-cysteine into a protein allows for the subsequent, targeted attachment of drugs, imaging agents, or other functional moieties after deprotection. acs.org

In material science, cysteine and its derivatives are being used to modify polymers, imparting new functionalities. nih.gov For example, conjugating cysteine to polymers can enhance their mucoadhesive properties, which is beneficial for drug delivery applications. nih.gov The incorporation of S-tert-butyl-L-cysteine into polymer synthesis, followed by deprotection, could allow for the creation of "smart" materials that can be further functionalized or cross-linked in a controlled manner. This could lead to the development of novel hydrogels, scaffolds for tissue engineering, and functionalized surfaces with tailored biological activities. nih.gov

Table 2: Emerging Applications of this compound

| Field | Application | Mechanism of Action | Potential Impact |

| Bioconjugation | Site-specific protein modification. researchgate.net | Incorporation into a peptide chain, followed by deprotection of the tert-butyl group to reveal a reactive thiol for conjugation. acs.org | Development of next-generation antibody-drug conjugates, targeted imaging agents, and protein-based therapeutics. |

| Material Science | Creation of functionalized polymers and biomaterials. nih.gov | Use as a monomer or grafting agent in polymer synthesis, with subsequent deprotection to introduce reactive thiol groups for cross-linking or surface modification. | Design of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (2S)-2-amino-3-tert-butylsulfanylpropanoic acid?

- Methodology : Utilize tert-butylsulfanyl-protected intermediates combined with chiral resolution techniques. For example, tert-butoxycarbonyl (Boc) protection of the amino group during synthesis (as seen in tert-butyl-containing analogs) can prevent racemization . Post-synthesis, enantiomeric purity can be verified via chiral HPLC or circular dichroism (CD) spectroscopy, leveraging protocols from structurally similar compounds like (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid .

Q. Which spectroscopic methods are most reliable for confirming the stereochemistry and functional group integrity of this compound?

- Methodology :

- NMR : H and C NMR can resolve tert-butylsulfanyl (δ ~1.3 ppm for tert-butyl protons) and α-amino acid (δ ~3.5-4.0 ppm for the chiral center) signals .

- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is definitive, as applied to analogs like (2S)-2-acetamido-3-benzylsulfanylpropanoic acid .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

- Methodology : Salt formation (e.g., hydrochloride or dihydrochloride salts) improves aqueous solubility, as demonstrated in (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride . Alternatively, use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution into assay buffers to maintain <1% solvent concentration .

Advanced Research Questions

Q. What experimental strategies address discrepancies in enzymatic inhibition data for tert-butylsulfanyl-substituted amino acids?

- Methodology :

- Control for stereochemical interference : Ensure enzyme sources (e.g., recombinantly expressed vs. tissue-extracted) are consistent, as chiral recognition can vary .

- Degradation analysis : Monitor compound stability under assay conditions (pH, temperature) via LC-MS to rule out artifacts, as seen in studies on organic compound degradation .

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to distinguish direct inhibition from allosteric effects .

Q. How does the tert-butylsulfanyl moiety influence metabolic stability in pharmacokinetic studies?

- Methodology :

- In vitro liver microsome assays : Compare metabolic half-life () of the tert-butylsulfanyl derivative to analogs with smaller thioethers (e.g., methylsulfanyl). The bulky tert-butyl group may reduce cytochrome P450-mediated oxidation, enhancing stability .

- Stability in biological matrices : Use LC-MS/MS to track intact compound levels in plasma or tissue homogenates, referencing protocols for fluorophenyl-containing amino acids .

Q. What computational approaches predict the tert-butylsulfanyl group’s impact on protein-ligand binding dynamics?

- Methodology :

- Molecular dynamics (MD) simulations : Model the compound’s interaction with target proteins (e.g., enzymes or receptors) to assess steric effects and hydrophobic interactions from the tert-butyl group .

- Docking studies : Compare binding poses with/without the tert-butylsulfanyl moiety using software like AutoDock Vina, validated against crystallographic data for sulfanyl-containing ligands .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s reactivity in nucleophilic environments?

- Methodology :

- Kinetic studies : Monitor reaction rates under controlled conditions (pH, temperature) using UV-Vis or F NMR (if applicable) to quantify nucleophilic substitution or oxidation .

- Impurity profiling : Use UPLC-MS to identify byproducts (e.g., sulfoxide derivatives) that may arise from oxidation of the thioether group, as seen in Pharmacopeial Forum impurity guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.